Biondinin B
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Overview
Description
Biondinin B is a naturally occurring neolignan compound found in various plant species. It belongs to the class of lignans, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including antimicrobial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biondinin B can be synthesized through several chemical routes. One common method involves the extraction and purification from plant sources such as Justicia procumbens. The process typically includes solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. large-scale extraction methods involve the use of organic solvents and advanced chromatographic techniques to isolate and purify the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Biondinin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Biondinin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and reactivity.
Medicine: Its antioxidant properties are explored for potential therapeutic applications in treating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of Biondinin B involves its interaction with cellular targets and pathways. It exerts its effects primarily through:
Antimicrobial Activity: this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant defense mechanisms in cells.
Comparison with Similar Compounds
Similar Compounds
Biondinin A: Another neolignan with similar antimicrobial properties.
Biondinin C: Shares structural similarities but differs in specific functional groups and biological activities.
Uniqueness
Biondinin B is unique due to its specific structural features and the combination of antimicrobial and antioxidant activities. Its distinct molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-25-17-7-5-13(9-19(17)27-3)21(24)16-12-29-22(15(16)11-23)14-6-8-18(26-2)20(10-14)28-4/h5-10,15-16,21-24H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXRGUWLQJECEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)OC)OC)O)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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